CMF019

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

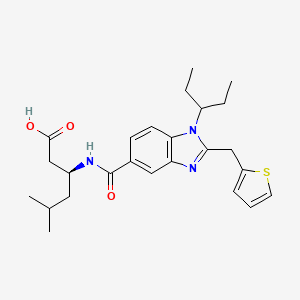

(3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N3O3S/c1-5-19(6-2)28-22-10-9-17(25(31)26-18(12-16(3)4)14-24(29)30)13-21(22)27-23(28)15-20-8-7-11-32-20/h7-11,13,16,18-19H,5-6,12,14-15H2,1-4H3,(H,26,31)(H,29,30)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCQKKZXFASLXAH-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1C2=C(C=C(C=C2)C(=O)NC(CC(C)C)CC(=O)O)N=C1CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(CC)N1C2=C(C=C(C=C2)C(=O)N[C@@H](CC(C)C)CC(=O)O)N=C1CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H33N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

CMF019: A Technical Guide to its Mechanism of Action as a Biased Apelin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of CMF019, a small molecule, orally active, and biased agonist of the apelin receptor (APJ). This compound exhibits a strong preference for the Gαi signaling pathway over β-arrestin recruitment and receptor internalization, making it a promising therapeutic candidate for cardiovascular diseases such as pulmonary arterial hypertension.[1][2] This document details the quantitative pharmacology, signaling profile, and the experimental methodologies used to characterize this compound.

Core Mechanism of Action: Biased Agonism at the Apelin Receptor

This compound is a potent agonist of the apelin receptor, a G protein-coupled receptor (GPCR), with high affinity for the human, rat, and mouse orthologs.[1][3] Its mechanism of action is distinguished by its significant bias towards the Gαi-mediated signaling cascade, which is associated with beneficial cardiovascular effects, while demonstrating markedly reduced engagement of the β-arrestin pathway, which can lead to receptor desensitization and potential adverse effects.[2]

Signaling Pathway of this compound at the Apelin Receptor

The binding of this compound to the apelin receptor preferentially activates the inhibitory G protein, Gαi. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. In contrast, this compound is significantly less effective at recruiting β-arrestin to the receptor and subsequently inducing receptor internalization compared to the endogenous ligand, [Pyr¹]apelin-13. This biased agonism is quantified by a bias factor of approximately 400 for the Gαi pathway over β-arrestin recruitment and around 6000 over receptor internalization.

Quantitative Pharmacological Data

The pharmacological properties of this compound have been extensively characterized through various in vitro assays. The following tables summarize the key quantitative data regarding its binding affinity and functional potency at the apelin receptor.

Table 1: this compound Binding Affinity at the Apelin Receptor

| Species | Tissue | Radioligand | pKi (mean ± SEM) | Reference |

| Human | Left Ventricle Homogenate | [¹²⁵I]-[Pyr¹]apelin-13 | 8.58 ± 0.04 | |

| Rat | Whole Heart Homogenate | [¹²⁵I]-[Pyr¹]apelin-13 | 8.49 ± 0.04 | |

| Mouse | Whole Heart Homogenate | [¹²⁵I]-[Pyr¹]apelin-13 | 8.71 ± 0.06 |

Table 2: this compound Functional Potency and Bias

| Assay | Cell Line | Parameter | This compound pD₂ (mean ± SEM) | [Pyr¹]apelin-13 pD₂ (mean ± SEM) | Bias Factor (vs. [Pyr¹]apelin-13) | Reference |

| Gαi Activation (cAMP inhibition) | CHO-K1 cells expressing human apelin receptor | pD₂ | 10.00 ± 0.13 | 9.34 ± 0.15 | - | |

| β-Arrestin Recruitment | U2OS cells expressing human apelin receptor | pD₂ | 6.65 ± 0.15 | 8.65 ± 0.10 | ~400 (vs. Gαi) | |

| Receptor Internalization | U2OS cells expressing human apelin receptor | pD₂ | 6.16 ± 0.21 | 9.28 ± 0.10 | ~6000 (vs. Gαi) |

Experimental Protocols

The characterization of this compound involved a series of specialized in vitro assays. Below are detailed methodologies for the key experiments cited.

Competition Radioligand Binding Assay

This assay determines the binding affinity (Ki) of this compound for the apelin receptor.

-

Tissue Preparation: Heart tissue (human left ventricle, rat whole heart, or mouse whole heart) is homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors) and centrifuged to pellet the membranes. The membrane pellet is washed, resuspended, and stored at -80°C. Protein concentration is determined using a BCA assay.

-

Assay Conditions: The assay is performed in a 96-well plate with a final volume of 250 µL per well. Each well contains the prepared cell membranes (50-120 µg of protein), a fixed concentration of the radioligand ([¹²⁵I]-[Pyr¹]apelin-13), and varying concentrations of the competing ligand (this compound).

-

Incubation: The plate is incubated at 30°C for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration and Detection: The incubation is terminated by rapid vacuum filtration through a PEI-presoaked GF/C filter plate to separate bound from free radioligand. The filters are washed with ice-cold wash buffer, dried, and the radioactivity is counted using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled apelin-13 and is subtracted from the total binding to calculate specific binding. The IC₅₀ values are determined by non-linear regression, and the Ki values are calculated using the Cheng-Prusoff equation.

Gαi Activation Assay (cAMP Inhibition)

This functional assay measures the potency of this compound in activating the Gαi signaling pathway.

-

Cell Culture: CHO-K1 cells stably expressing the human apelin receptor are cultured in appropriate media.

-

Assay Principle: The assay measures the inhibition of forskolin-stimulated cAMP production.

-

Procedure: Cells are seeded in 96-well plates. On the day of the assay, the culture medium is replaced with a stimulation buffer. Cells are then treated with a fixed concentration of forskolin and varying concentrations of this compound or [Pyr¹]apelin-13.

-

Detection: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay, often employing a technology like HTRF (Homogeneous Time-Resolved Fluorescence).

-

Data Analysis: The concentration-response curves are generated, and the pD₂ values (negative logarithm of the EC₅₀) are calculated to determine the potency of the agonists.

β-Arrestin Recruitment Assay (PathHunter®)

This assay quantifies the ability of this compound to induce the recruitment of β-arrestin to the apelin receptor.

-

Cell Line: A U2OS cell line engineered to co-express the apelin receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag is used.

-

Assay Principle: The assay is based on enzyme fragment complementation. Agonist-induced recruitment of β-arrestin-EA to the GPCR-PK brings the two enzyme fragments together, forming a functional β-galactosidase enzyme.

-

Procedure: Cells are plated in a 384-well plate and incubated overnight. The next day, cells are treated with varying concentrations of this compound or a reference agonist. The plate is incubated for 90 minutes at 37°C.

-

Detection: A detection reagent containing the β-galactosidase substrate is added to the wells. The resulting chemiluminescent signal is measured using a plate reader.

-

Data Analysis: Dose-response curves are plotted, and the pD₂ values are calculated to determine the potency for β-arrestin recruitment.

Apelin Receptor Internalization Assay

This assay measures the extent to which this compound causes the apelin receptor to be internalized from the cell surface.

-

Cell Line and Principle: This assay also utilizes the PathHunter® platform with U2OS cells expressing the human apelin receptor. The principle is similar to the β-arrestin assay, where receptor internalization is linked to an enzyme fragment complementation signal.

-

Procedure: U2OS cells overexpressing the human apelin receptor are seeded in 96-well plates and incubated for 48 hours. The cells are then treated with a range of concentrations of this compound or [Pyr¹]apelin-13.

-

Detection and Analysis: Following incubation, the level of receptor internalization is quantified by measuring the chemiluminescent signal generated by the complemented enzyme. The potency (pD₂) is determined from the concentration-response curves.

In Vivo Effects

In vivo studies in anesthetized male Sprague-Dawley rats have demonstrated that intravenous administration of this compound leads to a significant increase in cardiac contractility. Furthermore, this compound causes dose-dependent vasodilation without inducing receptor desensitization. It has also been shown to rescue human pulmonary artery endothelial cells from apoptosis in vitro, suggesting disease-modifying potential.

Conclusion

This compound is a potent and selective apelin receptor agonist with a strong bias for the Gαi signaling pathway over β-arrestin recruitment and receptor internalization. This unique pharmacological profile, characterized by high affinity and biased agonism, translates to beneficial cardiovascular effects in preclinical models. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive understanding of the mechanism of action of this compound, supporting its further investigation as a potential therapeutic agent for cardiovascular diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]

CMF019: A Technical Guide to a Novel Apelin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF019 is a potent, selective, and orally active small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR). It demonstrates significant biased agonism, favoring the Gαi signaling pathway over β-arrestin recruitment.[1] This unique pharmacological profile makes this compound a valuable research tool for investigating the physiological roles of the apelin system and a promising therapeutic candidate for cardiovascular conditions such as heart failure and pulmonary arterial hypertension.[1] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound, including detailed experimental protocols and pathway diagrams.

Chemical Structure and Properties

This compound is a benzimidazole-derived apelin peptidomimetic. Its systematic IUPAC name is (3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid.

| Property | Value | Reference |

| IUPAC Name | (3S)-5-methyl-3-[[1-pentan-3-yl-2-(thiophen-2-ylmethyl)benzimidazole-5-carbonyl]amino]hexanoic acid | |

| CAS Number | 1586787-08-7 | |

| Molecular Formula | C25H33N3O3S | |

| Molecular Weight | 455.62 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO (10 mM) |

Biological Activity

This compound is a high-affinity agonist for the apelin receptor in multiple species. Its key feature is its significant bias towards the Gαi protein signaling pathway, with much lower potency for β-arrestin recruitment and receptor internalization. This biased agonism is thought to contribute to its beneficial cardiovascular effects while potentially minimizing adverse effects associated with β-arrestin signaling.

In Vitro Receptor Binding and Functional Activity

| Assay | Species | Value | Reference |

| Receptor Binding Affinity (pKi) | Human | 8.58 ± 0.04 | |

| Rat | 8.49 ± 0.04 | ||

| Mouse | 8.71 ± 0.06 | ||

| Gαi Pathway Potency (pD2) | Human | 10.00 ± 0.13 | |

| β-arrestin Recruitment (pD2) | Human | 6.65 ± 0.15 | |

| Receptor Internalization (pD2) | Human | 6.16 ± 0.21 |

In Vivo Cardiovascular Effects

In animal models, this compound has been shown to mimic the cardioprotective actions of the endogenous apelin peptide. Intravenous administration in rats leads to a significant increase in cardiac contractility and cardiac output, as well as dose-dependent vasodilation. Furthermore, this compound has demonstrated disease-modifying potential by rescuing human pulmonary artery endothelial cells from apoptosis in vitro.

Signaling Pathway

This compound activates the apelin receptor (APJ), a class A GPCR. Upon binding, it preferentially stimulates the Gαi signaling cascade, while having a much weaker effect on the β-arrestin pathway. This biased signaling is a key characteristic of this compound.

Caption: this compound biased signaling at the apelin receptor.

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from 4-fluoro-3-nitrobenzoic acid. The following diagram outlines the key transformations. A detailed, step-by-step protocol would require access to the full publication's supplementary information.

Caption: Synthetic workflow for this compound.

In Vitro Apoptosis Assay

This protocol is based on the methodology used to assess the protective effects of this compound on endothelial cells.

Objective: To determine if this compound can rescue human pulmonary artery endothelial cells (PAECs) from apoptosis induced by Tumor Necrosis Factor-α (TNFα) and Cycloheximide (CHX).

Materials:

-

Human PAECs

-

EBM-2 Basal Medium with 2% FBS

-

This compound

-

rhVEGF (positive control)

-

TNFα

-

CHX

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Flow Cytometer

Workflow:

Caption: Workflow for the in vitro apoptosis assay.

Procedure:

-

Cell Culture: Culture human PAECs in EBM-2 medium supplemented with 2% FBS until they reach the desired confluence.

-

Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 µM and 10 µM) or with rhVEGF (positive control) for 18 hours.

-

Apoptosis Induction: Add TNFα (1.5 ng/ml) and CHX (20 µg/ml) to the wells (except for the negative control group) and incubate for 5 hours.

-

Cell Harvesting: Wash the cells with PBS and then trypsinize to detach them.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of early apoptotic cells (Annexin V positive, PI negative). Compare the results from this compound-treated groups to the TNFα/CHX-treated control group.

Conclusion

This compound represents a significant advancement in the study of the apelin system. Its nature as a small molecule with G protein-biased agonism at the apelin receptor provides a unique tool for cardiovascular research. The data presented here summarizes its core chemical and biological properties, offering a foundation for further investigation into its therapeutic potential. The detailed protocols and pathway diagrams serve as a guide for researchers aiming to explore the effects of this compound in various experimental settings.

References

CMF019: A Technical Guide to a Novel G Protein-Biased Apelin Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF019 is a potent, small-molecule, G protein-biased agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR) that plays a crucial role in cardiovascular homeostasis. This technical guide provides an in-depth overview of the discovery, development, and preclinical characterization of this compound. It details the compound's synthesis, mechanism of action, and its effects in various in-vitro and in-vivo models of cardiovascular disease. All quantitative data from key studies are summarized in structured tables, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to facilitate a comprehensive understanding of this promising therapeutic candidate.

Discovery and Development History

This compound was first disclosed in a patent filed in 2014.[1] The initial characterization of this compound as a potent and G protein-biased apelin receptor agonist was published in 2016 by Read et al.[1][2][3] This seminal work demonstrated that this compound selectively activates the Gαi signaling pathway over the β-arrestin pathway, a property that is thought to confer therapeutic advantages by minimizing receptor desensitization and internalization.[1]

Subsequent research has focused on elucidating the detailed mechanism of action of this compound and exploring its therapeutic potential in cardiovascular diseases, particularly heart failure and pulmonary arterial hypertension. An improved and more expedient synthesis of this compound was reported in 2018 by Trifonov et al., facilitating its wider use in preclinical research. To date, no clinical trials of this compound have been initiated.

Chemical Synthesis

The synthesis of this compound has been described in the literature, with an optimized protocol published by Trifonov et al. in 2018. The synthesis involves a multi-step process culminating in the formation of the final benzimidazole scaffold.

Key Synthetic Steps:

-

Formation of the Benzimidazole Core: Condensation of methyl 3-amino-4-(pentan-3-ylamino)benzoate with (thiophene-2-yl)acetimidate salt.

-

Saponification: Hydrolysis of the resulting ester to yield the corresponding carboxylic acid.

-

Amide Coupling: Condensation of the carboxylic acid with an enantiopure β-amino acid methyl ester.

-

Final Hydrolysis: Hydrolysis of the methyl ester to afford this compound.

A detailed, step-by-step synthetic protocol is provided in the "Experimental Protocols" section of this guide.

Mechanism of Action

This compound is a selective agonist of the apelin receptor (APJ). Its key characteristic is its biased agonism, showing a strong preference for the Gαi-mediated signaling pathway over the β-arrestin recruitment pathway.

G Protein-Biased Signaling

Upon binding to the apelin receptor, this compound preferentially activates the inhibitory G protein, Gαi. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This signaling cascade is believed to mediate the beneficial cardiovascular effects of apelin receptor activation, such as positive inotropy and vasodilation.

Low β-Arrestin Recruitment

In contrast to the endogenous ligand apelin, this compound is a weak recruiter of β-arrestin to the apelin receptor. This is significant because β-arrestin recruitment is associated with receptor desensitization, internalization, and potentially adverse signaling events. The low propensity of this compound to engage the β-arrestin pathway may contribute to a more sustained therapeutic effect.

Preclinical Data

This compound has been evaluated in a range of in-vitro and in-vivo preclinical models, demonstrating its potential as a therapeutic agent for cardiovascular diseases.

In-Vitro Studies

Table 1: In-Vitro Activity of this compound

| Assay | Species | Cell Line/Tissue | Parameter | Value | Reference |

| Radioligand Binding | Human | Left Ventricle | pKi | 8.58 ± 0.04 | |

| Rat | Whole Heart | pKi | 8.49 ± 0.04 | ||

| Mouse | Whole Heart | pKi | 8.71 ± 0.06 | ||

| cAMP Inhibition | Human | CHO-K1 cells | pD2 | 10.00 ± 0.13 | |

| β-Arrestin Recruitment | Human | U2OS cells | pD2 | 6.65 ± 0.15 | |

| Receptor Internalization | Human | CHO-K1 cells | pD2 | 6.16 ± 0.21 | |

| Endothelial Cell Apoptosis Rescue | Human | PAECs | % Rescue (1 µM) | ~50% of VEGF |

In-Vivo Studies

Table 2: In-Vivo Effects of this compound in Rats

| Model | Parameter | Dose | Effect | Reference |

| Anesthetized Normotensive Rats | Cardiac Contractility (dP/dtmax) | 500 nmol (i.v.) | ↑ 606 ± 112 mmHg/s | |

| Stroke Volume | 500 nmol (i.v.) | Significant Increase | ||

| Cardiac Output | 500 nmol (i.v.) | Significant Increase | ||

| Femoral Artery Pressure | 50 nmol (i.v.) | ↓ 4.16 ± 1.18 mmHg | ||

| 500 nmol (i.v.) | ↓ 6.62 ± 1.85 mmHg |

Experimental Protocols

Synthesis of this compound (Trifonov et al., 2018)

A detailed, step-by-step protocol for the synthesis of this compound can be found in the supplementary information of the publication by Trifonov et al. (2018), Medicinal Chemistry. The general workflow is outlined below.

In-Vitro Assays

-

Tissue Preparation: Homogenates of human left ventricle, rat whole heart, or mouse whole heart were prepared in ice-cold buffer.

-

Assay Conditions: Homogenates were incubated with a fixed concentration of [125I]-Apelin-13 and increasing concentrations of this compound.

-

Detection: Bound radioactivity was separated from free radioactivity by filtration and quantified using a gamma counter.

-

Data Analysis: Competition binding curves were generated, and Ki values were calculated using the Cheng-Prusoff equation.

-

Cell Line: CHO-K1 cells stably expressing the human apelin receptor.

-

Assay Principle: Cells were stimulated with forskolin to induce cAMP production. The ability of this compound to inhibit this production was measured.

-

Detection: Intracellular cAMP levels were quantified using a commercially available assay kit (e.g., LANCE Ultra cAMP kit).

-

Data Analysis: Concentration-response curves were plotted to determine the pD2 value.

-

Cell Line: U2OS cells co-expressing the human apelin receptor and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter).

-

Assay Principle: Agonist-induced recruitment of β-arrestin to the receptor leads to the formation of an active enzyme, which generates a chemiluminescent signal.

-

Detection: Chemiluminescence was measured using a plate reader.

-

Data Analysis: Concentration-response curves were generated to determine the pD2 value.

In-Vivo Studies (Read et al., 2016 & Read et al., 2021)

-

Animal Model: Male Sprague-Dawley rats.

-

Anesthesia: Animals were anesthetized with isoflurane.

-

Instrumentation: A pressure-volume catheter was inserted into the left ventricle via the right carotid artery for hemodynamic measurements. A cannula was placed in the jugular vein for drug administration.

-

Drug Administration: this compound was administered as an intravenous bolus.

-

Data Collection: Hemodynamic parameters, including cardiac contractility (dP/dtmax), stroke volume, cardiac output, and blood pressure, were continuously recorded.

-

Data Analysis: Changes in hemodynamic parameters from baseline were calculated for each dose.

Conclusion

This compound is a first-in-class, G protein-biased small-molecule agonist of the apelin receptor with a promising preclinical profile for the treatment of cardiovascular diseases. Its unique mechanism of action, favoring the beneficial Gαi signaling pathway while avoiding significant β-arrestin recruitment, suggests the potential for a sustained therapeutic effect with a reduced risk of receptor desensitization. Further preclinical studies are warranted to fully elucidate its therapeutic potential and to determine its suitability for clinical development.

References

- 1. Cardiac action of the first G protein biased small molecule apelin agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

A Technical Guide to CMF019 in Cardiovascular Disease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CMF019, a novel small molecule apelin receptor agonist, and its role in cardiovascular disease research. This compound has emerged as a significant tool compound due to its unique biased agonism, offering potential therapeutic benefits for conditions such as pulmonary arterial hypertension and heart failure.

Core Concepts: Biased Agonism of this compound

This compound is a potent agonist of the apelin receptor (APJ), a G protein-coupled receptor (GPCR).[1][2] Its therapeutic potential lies in its biased signaling profile. Unlike the endogenous ligand apelin, which activates both G protein signaling and β-arrestin pathways, this compound preferentially activates the Gαi pathway with significantly less recruitment of β-arrestin.[3][4][5] This bias is believed to be advantageous, as G protein signaling is associated with beneficial cardiovascular effects like increased cardiac contractility and vasodilation, while β-arrestin recruitment may lead to receptor desensitization and potentially detrimental effects.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies, facilitating a clear comparison of its pharmacological properties.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Species | This compound | [Pyr¹]apelin-13 (Endogenous Agonist) | Reference |

| Binding Affinity (pKi) | Human | 8.58 ± 0.04 | - | |

| Rat | 8.49 ± 0.04 | - | ||

| Mouse | 8.71 ± 0.06 | - | ||

| Functional Potency (pD2) | ||||

| Gαi Pathway | - | 10.00 ± 0.13 | 9.34 ± 0.15 | |

| β-arrestin Recruitment | - | 6.65 ± 0.15 | 8.65 ± 0.10 | |

| Receptor Internalization | - | 6.16 ± 0.21 | 9.28 ± 0.10 | |

| Bias Factor | ||||

| Gαi vs. β-arrestin | - | ~400-fold | - | |

| Gαi vs. Internalization | - | ~6000-fold | - |

Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Rats

| Parameter | Dose | Change from Baseline | p-value | Reference |

| Cardiac Contractility (dP/dtMAX) | 500 nmol | 606 ± 112 mmHg/s | < 0.001 | |

| 500 nmol | 251 ± 89 mmHg/s | < 0.05 | ||

| Stroke Volume | 50 nmol | 2.63 ± 0.82 RVU | < 0.01 | |

| 500 nmol | 2.48 ± 0.87 RVU | < 0.05 | ||

| Cardiac Output | 50 nmol | 1097 ± 284 RVU/min | < 0.01 | |

| 500 nmol | 1012 ± 340 RVU/min | < 0.05 | ||

| Heart Rate | 500 nmol | 5.46 ± 2.32 BPM | < 0.05 | |

| Left Ventricular Systolic Pressure (LVSP) | 50 nmol | -1.88 ± 0.57 mmHg | < 0.01 | |

| 500 nmol | -2.23 ± 0.80 mmHg | < 0.05 | ||

| Femoral Artery Pressure Reduction | 50 nmol | 4.16 ± 1.18 mmHg | < 0.01 | |

| 500 nmol | 6.62 ± 1.85 mmHg | < 0.01 |

Table 3: In Vitro Effect of this compound on Endothelial Cell Apoptosis

| Condition | Treatment | % Apoptotic Cells (Annexin+/PI-) | p-value vs. TNFα/CHX | Reference |

| Control | EBM-2 2% FBS | - | - | |

| Apoptosis Induction | TNFα (1.5 ng/ml) + CHX (20 µg/ml) | 19.54 ± 1.76% | - | |

| Rescue | rhVEGF (10 ng/ml) | 11.59 ± 1.85% | < 0.01 | |

| Rescue | This compound (1 µM) | 5.66 ± 0.97% | < 0.01 | |

| Rescue | This compound (10 µM) | 4.38 ± 1.48% | ns |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro Radioligand Binding Assays

-

Objective: To determine the binding affinity of this compound to the apelin receptor.

-

Methodology:

-

Tissue Preparation: Homogenates of human, rat, or mouse heart tissue are prepared.

-

Competition Binding: A constant concentration of a radiolabeled apelin receptor ligand (e.g., [¹²⁵I]-apelin-13) is incubated with the tissue homogenates in the presence of increasing concentrations of unlabeled this compound.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a gamma counter.

-

Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

-

2. In Vitro Functional Assays (Gαi, β-arrestin, Internalization)

-

Objective: To characterize the functional potency and bias of this compound at the apelin receptor.

-

Methodology:

-

Gαi Pathway (cAMP Assay):

-

Cells expressing the apelin receptor are treated with forskolin to stimulate cAMP production.

-

Increasing concentrations of this compound are added to the cells.

-

The level of cAMP is measured using a suitable assay kit (e.g., LANCE cAMP assay).

-

A decrease in cAMP levels indicates activation of the Gαi pathway.

-

-

β-arrestin Recruitment Assay:

-

A cell line co-expressing the apelin receptor and a β-arrestin fusion protein (e.g., with a reporter enzyme) is used.

-

Cells are stimulated with increasing concentrations of this compound.

-

The recruitment of β-arrestin to the receptor is quantified by measuring the activity of the reporter enzyme.

-

-

Receptor Internalization Assay:

-

Cells expressing a tagged apelin receptor are used.

-

Cells are treated with increasing concentrations of this compound.

-

The amount of receptor remaining on the cell surface is quantified, often using an antibody-based detection method.

-

-

Data Analysis: Concentration-response curves are generated for each pathway, and pD2 values are calculated. Bias factors are determined by comparing the relative potency of this compound for the Gαi pathway versus the β-arrestin and internalization pathways.

-

3. In Vivo Cardiovascular Hemodynamics in Anesthetized Rats

-

Objective: To evaluate the in vivo effects of this compound on cardiovascular function.

-

Methodology:

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized.

-

Catheterization: A pressure-volume catheter is inserted into the left ventricle via the right carotid artery to measure cardiac parameters. A cannula is placed in the jugular vein for intravenous drug administration. The femoral artery is also catheterized to measure peripheral blood pressure.

-

Drug Administration: this compound is administered as an intravenous bolus at various doses.

-

Data Acquisition: Hemodynamic parameters, including cardiac contractility (dP/dtMAX), stroke volume, cardiac output, heart rate, and left ventricular systolic pressure, are continuously recorded.

-

Data Analysis: Changes in cardiovascular parameters from baseline are calculated for each dose of this compound and compared to a vehicle control.

-

4. Endothelial Cell Apoptosis Assay

-

Objective: To assess the potential of this compound to protect endothelial cells from apoptosis.

-

Methodology:

-

Cell Culture: Human pulmonary artery endothelial cells (PAECs) are cultured.

-

Induction of Apoptosis: Apoptosis is induced by treating the cells with tumor necrosis factor α (TNFα) and cycloheximide (CHX).

-

Treatment: Cells are pre-treated with this compound or a positive control (e.g., rhVEGF) before the addition of TNFα/CHX.

-

Apoptosis Detection: Apoptosis is quantified using flow cytometry after staining the cells with Annexin V and propidium iodide (PI). Annexin V positive and PI negative cells are considered apoptotic.

-

Data Analysis: The percentage of apoptotic cells in each treatment group is compared to the apoptosis-induced control group.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows associated with this compound.

Caption: this compound biased signaling at the apelin receptor.

Caption: Workflow for in vivo cardiovascular studies.

Caption: Workflow for endothelial cell apoptosis assay.

References

- 1. An Expedient Synthesis of CMF-019: (S)-5-Methyl-3-{1-(pentan-3-yl)-2- (thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid, a Potent Apelin Receptor (APJ) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Cardiac action of the first G protein biased small molecule apelin agonist. [repository.cam.ac.uk]

- 5. Cardiac action of the first G protein biased small molecule apelin agonist - White Rose Research Online [eprints.whiterose.ac.uk]

An In-depth Technical Guide to the CMF019 Signaling Pathway in Cardiac Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF019 is a potent, small-molecule, G protein-biased agonist for the apelin receptor (APJ), a Class A G protein-coupled receptor (GPCR) critical to cardiovascular homeostasis. In cardiac cells, this compound preferentially activates the Gαi signaling cascade, which is associated with beneficial effects such as increased cardiac contractility, while demonstrating significantly reduced engagement of the β-arrestin pathway, which has been linked to detrimental cardiac hypertrophy. This biased agonism makes this compound a valuable tool compound and a promising scaffold for the development of novel therapeutics for cardiovascular diseases like heart failure and pulmonary arterial hypertension. This guide provides a comprehensive overview of the this compound signaling pathway, quantitative data on its pharmacological profile, detailed experimental protocols for its characterization, and visual diagrams of its mechanism of action.

This compound Binding and Functional Profile

This compound exhibits high-affinity binding to the apelin receptor across multiple species and displays significant bias towards the Gαi signaling pathway over β-arrestin recruitment and subsequent receptor internalization.

Table 1: this compound Binding Affinity (pKi) at the Apelin Receptor

| Species | Tissue/Cell Line | pKi (mean ± SEM) | Reference(s) |

| Human | Left Ventricle Homogenate | 8.58 ± 0.04 | |

| Human | CHO Cells (recombinant) | 7.61 ± 0.14 | |

| Rat | Whole Heart Homogenate | 8.49 ± 0.04 | |

| Mouse | Whole Heart Homogenate | 8.71 ± 0.06 |

Table 2: this compound Functional Potency (pD2) and Bias

| Assay | This compound (pD2 ± SEM) | [Pyr1]apelin-13 (pD2 ± SEM) | Bias Factor (vs. β-arrestin) | Reference(s) |

| Gαi Activation (cAMP) | 10.00 ± 0.13 | 9.34 ± 0.15 | ~400-fold | |

| β-Arrestin Recruitment | 6.65 ± 0.15 | 8.65 ± 0.10 | - | |

| Receptor Internalization | 6.16 ± 0.21 | 9.28 ± 0.10 | ~6000-fold |

Table 3: In Vivo Cardiovascular Effects of this compound in Anesthetized Rats

| Parameter | Dose | Response (mean ± SEM) | p-value | Reference(s) |

| Cardiac Contractility (dP/dtMAX) | 500 nmol | ↑ 606 ± 112 mmHg/s | < 0.001 | |

| Cardiac Contractility (dP/dtMAX) | 500 nmol | ↑ 251 ± 89 mmHg/s | < 0.05 | |

| Cardiac Output | 50 nmol | ↑ 1097 ± 284 RVU/min | < 0.01 | |

| Stroke Volume | 50 nmol | ↑ 2.63 ± 0.82 RVU | < 0.01 | |

| Left Ventricular Systolic Pressure | 50 nmol | ↓ 1.88 ± 0.57 mmHg | < 0.01 |

This compound Signaling Pathway in Cardiac Cells

In cardiomyocytes, the apelin receptor is a critical regulator of cellular function. This compound leverages this system by selectively activating the Gαi pathway.

-

Receptor Binding: this compound binds to the apelin receptor (APJ) on the cardiomyocyte membrane.

-

Gαi Activation: This binding stabilizes a receptor conformation that preferentially couples to and activates the inhibitory G protein, Gαi.

-

Adenylyl Cyclase Inhibition: Activated Gαi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Downstream Effects: The reduction in cAMP modulates the activity of Protein Kinase A (PKA). This cascade is believed to contribute to the positive inotropic (increased contractility) effects of this compound, opposing pathways that lead to pathological hypertrophy.

-

Minimal β-Arrestin Recruitment: Due to its biased nature, this compound poorly recruits β-arrestin. This is therapeutically advantageous as β-arrestin signaling, particularly in response to mechanical stretch, has been implicated in the development of cardiac hypertrophy.

Experimental Protocols

The characterization of this compound and similar biased agonists relies on a series of well-defined in vitro assays.

Experimental Workflow for Characterizing Biased Agonism

Protocol: Competition Radioligand Binding Assay

This assay quantifies the affinity (Ki) of this compound for the apelin receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Heart tissue homogenate (e.g., human left ventricle) or cell membranes expressing the apelin receptor.

-

Radioligand: [125I]-(Pyr1)Apelin-13.

-

Binding Buffer: 50 mM TRIS-HCl, 5 mM MgCl2, pH 7.4.

-

Wash Buffer: 50 mM TRIS-HCl, pH 7.4.

-

This compound stock solution and serial dilutions.

-

Non-specific binding control: High concentration of unlabeled [Pyr1]apelin-13 (e.g., 5 µM).

-

96-well plates, filtration apparatus (e.g., FilterMate™ harvester), glass fiber filters (GF/C).

-

Scintillation counter.

-

-

Procedure:

-

Prepare the reaction in 96-well plates with a final volume of 250 µL.

-

To each well, add:

-

150 µL of membrane preparation (50-120 µg protein for tissue).

-

50 µL of competing ligand (serial dilutions of this compound, buffer for total binding, or unlabeled apelin for non-specific binding).

-

50 µL of radioligand at a fixed concentration (e.g., 0.1 nM).

-

-

Incubate the plate for 60 minutes at 30°C with gentle agitation.

-

Terminate the reaction by rapid vacuum filtration through PEI-presoaked GF/C filters.

-

Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Calculate the IC50 value using non-linear regression and convert it to a Ki value using the Cheng-Prusoff equation.

-

Protocol: Gαi-Mediated cAMP Inhibition Assay

This functional assay measures the potency (pD2 or EC50) of this compound in activating the Gαi pathway.

-

Materials:

-

HEK293 or CHO cells stably expressing the human apelin receptor.

-

Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.

-

Forskolin solution (to stimulate adenylyl cyclase).

-

This compound stock solution and serial dilutions.

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or similar).

-

384-well white plates.

-

-

Procedure:

-

Seed cells into a 384-well plate and incubate overnight.

-

Replace the culture medium with assay buffer.

-

Add serial dilutions of this compound to the wells.

-

Add a fixed concentration of forskolin to all wells (except negative controls) to stimulate cAMP production.

-

Incubate for 30 minutes at room temperature.

-

Lyse the cells and add the cAMP detection reagents according to the kit manufacturer's protocol.

-

Incubate for 60 minutes at room temperature.

-

Measure the signal (e.g., TR-FRET ratio) using a compatible plate reader.

-

Data Analysis: Convert the signal to cAMP concentration using a standard curve. Plot the percentage inhibition of forskolin-stimulated cAMP levels against the log concentration of this compound to determine the pD2/EC50.

-

Protocol: β-Arrestin Recruitment Assay

This assay measures the potency of this compound in recruiting β-arrestin to the apelin receptor, a key step in the G protein-independent pathway.

-

Materials:

-

Cell line engineered for β-arrestin recruitment assays, such as U2OS or HEK293 cells co-expressing the apelin receptor and a β-arrestin-

-

CMF019: A G Protein-Biased Apelin Receptor Agonist for Heart Failure – A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Heart failure remains a significant global health challenge with a pressing need for novel therapeutic strategies. The apelin receptor (APJ) has emerged as a promising target due to its crucial role in cardiovascular homeostasis. CMF019 is a novel, small-molecule, G protein-biased agonist of the apelin receptor, showing potential for the treatment of heart failure. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical efficacy, and current development status. Preclinical studies have demonstrated that this compound enhances cardiac contractility and promotes vasodilation by selectively activating the beneficial Gαi signaling pathway while minimizing the recruitment of β-arrestin, which is associated with adverse cardiac effects. Despite its promising preclinical profile, this compound has not progressed to human clinical trials for heart failure, reportedly due to the need for an improved pharmacokinetic profile and potential safety concerns associated with residual β-arrestin activity. This whitepaper consolidates the available data on this compound to serve as a valuable resource for researchers and professionals in cardiovascular drug development.

Introduction: The Apelin System in Heart Failure

The apelin-APJ system is a critical endogenous signaling pathway involved in the regulation of cardiovascular function. Apelin, the endogenous ligand for the G protein-coupled receptor APJ, is a potent inotrope and vasodilator. In preclinical models, apelin has been shown to increase cardiac contractility, reduce ventricular preload and afterload, and protect against ischemic myocardial injury. Notably, in patients with chronic heart failure, the expression of both apelin and its receptor are downregulated, suggesting that diminished apelin-APJ signaling contributes to the pathophysiology of the disease. This has led to the hypothesis that therapeutic activation of the apelin receptor could be a viable strategy for treating heart failure.

However, the development of apelin-based therapeutics has been hampered by the short half-life of peptide agonists. This compound, as a small-molecule agonist, offers a potential solution to this limitation. Furthermore, this compound is designed as a G protein-biased agonist, aiming to selectively activate the therapeutic Gαi-mediated signaling pathway while avoiding the β-arrestin pathway, which has been linked to receptor desensitization and potentially detrimental cardiac effects.

Mechanism of Action: G Protein-Biased Agonism

This compound is a selective agonist for the apelin receptor. Its therapeutic potential in heart failure stems from its biased agonism, which favors the activation of the Gαi protein-coupled signaling pathway over the recruitment of β-arrestin.

Signaling Pathway

Upon binding to the apelin receptor on cardiomyocytes and endothelial cells, this compound preferentially activates the inhibitory G protein (Gαi). This activation leads to a cascade of downstream effects that are considered beneficial in the context of heart failure:

-

Positive Inotropy: In cardiomyocytes, Gαi activation contributes to an increase in cardiac contractility (positive inotropy), leading to improved cardiac output.

-

Vasodilation: In endothelial cells, the signaling cascade results in the production of nitric oxide (NO), a potent vasodilator. This leads to reduced peripheral resistance (afterload) and venous return (preload), thereby decreasing the workload on the failing heart.

The bias of this compound towards the Gαi pathway is significant. In vitro studies have shown that it is approximately 400-fold more potent in activating Gαi signaling compared to β-arrestin recruitment. This biased signaling is hypothesized to provide sustained therapeutic effects without the receptor desensitization and potential adverse effects associated with β-arrestin activation.

Preclinical Efficacy

The therapeutic potential of this compound in heart failure is supported by a body of preclinical evidence from both in vitro and in vivo studies.

In Vitro Data

In vitro assays have been crucial in characterizing the binding affinity and functional selectivity of this compound.

| Parameter | Species | Value | Reference |

| Binding Affinity (pKi) | Human (heart) | 8.58 ± 0.04 | |

| Rat (heart) | 8.49 ± 0.04 | ||

| Mouse (heart) | 8.71 ± 0.06 | ||

| Functional Potency (pD2) | |||

| Gαi Activation | Human | 10.00 ± 0.13 | |

| β-arrestin Recruitment | Human | 6.65 ± 0.15 | |

| Receptor Internalization | Human |

Investigating the pharmacodynamics of CMF019

Absence of Publicly Available Data for CMF019

Following a comprehensive search for the pharmacodynamics of a compound designated this compound, it has been determined that there is no publicly available scientific literature, clinical trial data, or other relevant information pertaining to this specific molecule. This lack of data prevents the creation of an in-depth technical guide as requested.

The absence of information on this compound could be attributed to several factors, including:

-

Proprietary Nature: The compound may be an early-stage investigational drug candidate under development by a pharmaceutical or biotechnology company, with all related data remaining confidential.

-

Internal Designation: this compound might be an internal codename used for research and development purposes, which has not yet been disclosed publicly or assigned a non-proprietary name.

-

Discontinuation: The development of the compound may have been terminated at a preclinical or early clinical stage, resulting in a lack of published findings.

-

Typographical Error: The designation "this compound" may be incorrect, with the actual identifier being different.

Without access to foundational data on its mechanism of action, target engagement, and physiological effects, it is not possible to generate the requested tables, experimental protocols, or visualizations. Further investigation would require access to proprietary databases or direct information from the entity developing this compound.

The physiological effects of CMF019 administration

An In-depth Technical Guide to the Physiological Effects of CMF019 Administration

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a potent, orally active, small-molecule agonist of the Apelin receptor (APJ), a G protein-coupled receptor (GPCR). A key characteristic of this compound is its significant G protein bias, preferentially activating the Gαi signaling pathway over β-arrestin recruitment.[1][2][3] This biased agonism is therapeutically promising, as activation of the G protein pathway is associated with beneficial cardiovascular effects, such as vasodilation and increased cardiac contractility, while the β-arrestin pathway has been linked to adverse effects like cardiac hypertrophy.[1] Preclinical studies have highlighted the potential of this compound in chronic diseases such as pulmonary arterial hypertension (PAH) and heart failure with preserved ejection fraction (HFpEF).[1] This document provides a comprehensive overview of the physiological effects, mechanism of action, and experimental protocols related to this compound administration.

Mechanism of Action

This compound mimics the beneficial cardiovascular actions of the endogenous peptide apelin by binding to the APJ receptor. However, unlike apelin, this compound shows strong bias towards the G protein pathway, being approximately 400-fold more selective for G protein signaling over β-arrestin recruitment. This biased signaling profile means that this compound is a poor inducer of receptor internalization, which may prevent the desensitization often seen with repeated administration of unbiased agonists. The activation of the Gαi pathway leads to downstream signaling cascades, including the phosphorylation of Akt and endothelial nitric oxide synthase (eNOS), which are critical for its vasodilatory and cell-protective effects.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the binding affinity and functional potency of this compound from preclinical studies.

Table 1: Binding Affinity (pKi) of this compound at the Apelin Receptor

| Species | Tissue | pKi (mean ± SEM) |

|---|---|---|

| Human | Left Ventricle Homogenate | 8.58 ± 0.04 |

| Rat | Whole Heart Homogenate | 8.49 ± 0.04 |

| Mouse | Whole Heart Homogenate | 8.71 ± 0.06 |

(Data sourced from: Cardiac action of the first G protein biased small molecule apelin agonist)

Table 2: Functional Potency (pD2) of this compound in Cell-Based Assays

| Assay | This compound (pD2 ± SEM) | [Pyr¹]apelin-13 (pD2 ± SEM) | Bias Factor (vs. β-arrestin) |

|---|---|---|---|

| Gαi Pathway | 10.00 ± 0.13 | 9.34 ± 0.15 | ~400-fold |

| β-arrestin Recruitment | 6.65 ± 0.15 | 8.65 ± 0.10 | - |

| Receptor Internalization | 6.16 ± 0.21 | 9.28 ± 0.10 | ~6000-fold (vs. internalization) |

(Data sourced from: Cardiac action of the first G protein biased small molecule apelin agonist)

Table 3: In Vivo Hemodynamic Effects of this compound in Rats

| Parameter | Dose (intravenous) | Effect (mean ± SEM) |

|---|---|---|

| Reduction in Femoral Artery Pressure | 50 nmol | 4.16 ± 1.18 mmHg |

| Reduction in Femoral Artery Pressure | 500 nmol | 6.62 ± 1.85 mmHg |

| Increase in Cardiac Contractility | 500 nmol | 606 ± 112 mmHg/s |

(Data sourced from: Read C, et al. Front Pharmacol. 2021; Read C, et al. Br J Pharmacol. 2016)

Table 4: In Vitro Effects of this compound on Endothelial Cell Apoptosis

| Condition | Treatment | Result (% rescue of apoptotic cells, mean ± SEM) |

|---|---|---|

| TNFα/CHX-induced Apoptosis | 1 µM this compound | 5.66 ± 0.97% |

| TNFα/CHX-induced Apoptosis | 10 ng/ml rhVEGF (positive control) | 11.59 ± 1.85% |

(Data sourced from: Read C, et al. Front Pharmacol. 2021)

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [repository.cam.ac.uk]

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of CMF019

For Researchers, Scientists, and Drug Development Professionals

Abstract

CMF019 is a potent, small-molecule agonist of the apelin receptor (APJ), a G protein-coupled receptor involved in cardiovascular homeostasis.[1][2] As a G protein-biased agonist, this compound holds significant therapeutic potential for conditions such as heart failure and pulmonary arterial hypertension.[3][4][5] This document provides a detailed protocol for the chemical synthesis and purification of this compound, based on the expedient method developed by Trifonov et al. (2018). The protocol is designed to be accessible for researchers and professionals in drug development, enabling the production of this compound for further investigation.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Synthesis and Purity

| Parameter | Value | Reference |

| Synthesis | ||

| Overall Yield | 12% | |

| Number of Linear Steps | 7 | |

| Purity | ||

| Purity (School of Chemistry, University of Leeds) | >95% | |

| Purity (Tocris) | 99.3% | |

| Binding Affinity (pKi) | ||

| Human Apelin Receptor | 8.58 | |

| Rat Apelin Receptor | 8.49 | |

| Mouse Apelin Receptor | 8.71 |

Experimental Protocols

I. Synthesis of this compound (Potassium Salt)

This protocol is adapted from the work of Trifonov et al. (2018) and outlines a seven-step linear synthesis of this compound. The synthesis avoids the use of expensive microwave reactors and high-pressure hydrogenators.

Materials:

-

Methyl 3-amino-4-(pentan-3-ylamino)benzoate (Intermediate 4)

-

(Thiophene-2-yl)acetimidate salt (Intermediate 6)

-

Enantiopure β-amino acid methyl ester

-

Potassium hydroxide (KOH)

-

Tetrahydrofuran (THF)

-

Water

-

Standard laboratory glassware and reagents for organic synthesis

Procedure:

-

Formation of the Benzimidazole Ring: The synthesis begins with the condensation of methyl 3-amino-4-(pentan-3-ylamino)benzoate (Intermediate 4) with (thiophene-2-yl)acetimidate salt (Intermediate 6) to form the benzimidazole ring, yielding methyl 1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxylate (Intermediate 7).

-

Saponification: The resulting methyl ester (Intermediate 7) is saponified to produce the free carboxylic acid, 1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxylic acid (Intermediate 8).

-

Condensation with β-amino acid methyl ester: The free acid (Intermediate 8) is then condensed with the corresponding enantiopure β-amino acid methyl ester. This step generates methyl (S)-5-methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoate (Intermediate 9).

-

Hydrolysis: The final step involves the hydrolysis of the methyl ester (Intermediate 9) using potassium hydroxide in a mixture of tetrahydrofuran and water. This yields the potassium salt of this compound (Compound 10).

II. Purification of this compound

Following synthesis, this compound is purified by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment:

-

Crude this compound potassium salt

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate reversed-phase HPLC column (e.g., C18)

-

HPLC-grade solvents (e.g., acetonitrile, water)

-

Acid modifier (e.g., trifluoroacetic acid or formic acid)

-

Filtration apparatus

General Protocol:

-

Sample Preparation: Dissolve the crude this compound in a suitable solvent, compatible with the HPLC mobile phase. Filter the sample to remove any particulate matter.

-

HPLC Method Development: Develop a suitable gradient or isocratic HPLC method to achieve optimal separation of this compound from impurities. A typical starting point for a reversed-phase column would be a gradient of water and acetonitrile with 0.1% trifluoroacetic acid.

-

Purification: Inject the prepared sample onto the HPLC system. Collect the fractions corresponding to the this compound peak.

-

Fraction Analysis: Analyze the collected fractions for purity using the same or a modified HPLC method.

-

Solvent Evaporation: Pool the pure fractions and remove the HPLC solvents, typically by lyophilization or rotary evaporation, to obtain the purified this compound potassium salt.

Visualizations

Caption: Synthetic pathway for the production of the potassium salt of this compound.

Caption: Biased agonism of this compound at the apelin receptor.

References

- 1. An Expedient Synthesis of CMF-019: (S)-5-Methyl-3-{1-(pentan-3-yl)-2- (thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid, a Potent Apelin Receptor (APJ) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CMF-019 - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The G Protein Biased Small Molecule Apelin Agonist CMF-019 is Disease Modifying in Endothelial Cell Apoptosis In Vitro and Induces Vasodilatation Without Desensitisation In Vivo [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols for In Vivo Administration of CMF019 in Rat Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of CMF019, a small molecule, G protein-biased agonist of the apelin receptor (APJ), in rat models. The protocols detailed below are based on established preclinical studies and are intended to guide researchers in designing and executing similar experiments to evaluate the cardiovascular effects of this compound.

Introduction to this compound

This compound is an orally active and potent agonist for the apelin receptor, a G protein-coupled receptor (GPCR) activated by the endogenous peptide apelin.[1] It exhibits a strong bias towards the Gαi signaling pathway over β-arrestin recruitment and subsequent receptor internalization.[2][3] This biased agonism is thought to confer therapeutic advantages, particularly for chronic cardiovascular diseases like pulmonary arterial hypertension, by promoting beneficial signaling without causing rapid receptor desensitization. In vivo studies in rats have demonstrated that this compound can mimic the beneficial cardiovascular actions of apelin, such as increasing cardiac contractility.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Binding Affinity and Functional Potency of this compound

| Parameter | Species | Value | Reference |

| Binding Affinity (pKi) | |||

| Apelin Receptor | Human | 8.58 ± 0.04 | |

| Rat | 8.49 ± 0.04 | ||

| Mouse | 8.71 ± 0.06 | ||

| Functional Potency (pD2) | |||

| Gαi Pathway | Human | 10.00 ± 0.13 | |

| β-arrestin Recruitment | Human | 6.65 ± 0.15 | |

| Receptor Internalization | Human | 6.16 ± 0.21 |

Table 2: In Vivo Cardiovascular Effects of this compound in Anesthetized Rats

| Parameter | Dose (IV) | Change from Baseline | p-value | Reference |

| Cardiac Contractility (dP/dtmax) | 500 nmol | 606 ± 112 mmHg/s | < 0.001 | |

| 500 nmol | 251 ± 89 mmHg/s | < 0.05 | ||

| Stroke Volume | 50 nmol | 2.63 ± 0.82 RVU | < 0.01 | |

| 500 nmol | 2.48 ± 0.87 RVU | < 0.05 | ||

| Cardiac Output | 50 nmol | 1097 ± 284 RVU/min | < 0.01 | |

| 500 nmol | 1012 ± 340 RVU/min | < 0.05 | ||

| Femoral Artery Pressure Reduction | 50 nmol | 4.16 ± 1.18 mmHg | < 0.01 | |

| 500 nmol | 6.62 ± 1.85 mmHg | < 0.01 | ||

| Left Ventricular Systolic Pressure (LVSP) Decrease | 50 nmol | 1.88 ± 0.57 mmHg | < 0.01 | |

| 500 nmol | 2.23 ± 0.80 mmHg | < 0.05 | ||

| Heart Rate Increase | 500 nmol | 5.46 ± 2.32 BPM | < 0.05 |

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its in vivo evaluation in rats.

Caption: this compound biased signaling at the apelin receptor.

Caption: Workflow for in vivo cardiovascular assessment of this compound.

Experimental Protocols

The following protocols are detailed methodologies for key experiments involving the in vivo administration of this compound in rat models.

4.1. Animal Model and Preparation

-

Animal Model: Male Sprague-Dawley rats, with a body weight of approximately 270-275 g, are commonly used.

-

Ethical Approval: All animal procedures must be conducted in accordance with local ethics committee guidelines and relevant national regulations for animal welfare.

-

Anesthesia:

-

Induce anesthesia with 3% isoflurane in an induction chamber.

-

Maintain anesthesia with 1.5% isoflurane delivered via a face mask throughout the surgical and experimental procedures.

-

4.2. Surgical Procedure for Cardiovascular Monitoring

This procedure allows for the direct measurement of cardiac function and systemic blood pressure.

-

Jugular Vein Cannulation:

-

Place the anesthetized rat in a supine position.

-

Make a midline incision in the neck to expose the right jugular vein.

-

Carefully dissect the vein from the surrounding tissue.

-

Insert a cannula filled with heparinized saline for intravenous drug administration. Secure the cannula with surgical sutures.

-

-

Left Ventricular Catheterization:

-

Expose the right carotid artery.

-

Insert a pressure-volume (PV) catheter into the carotid artery and advance it into the left ventricle to measure parameters such as left ventricular systolic pressure (LVSP) and the maximum rate of pressure increase (dP/dtmax).

-

-

Femoral Artery Catheterization:

-

Expose the femoral artery in the hind limb.

-

Insert a catheter to allow for the continuous measurement of systemic arterial blood pressure.

-

4.3. This compound Formulation and Administration

-

Formulation: The potassium salt of this compound is often used due to its improved solubility compared to the parent compound. It can be dissolved in saline, potentially at a slightly alkaline pH (e.g., pH 9) to aid dissolution.

-

Administration Route: this compound is administered via intravenous (IV) bolus injection through the cannulated jugular vein.

-

Dosing Regimen:

-

A cumulative dosing schedule is typically employed.

-

Administer three successive doses of this compound (e.g., 5, 50, and 500 nmol in a volume of 0.5 mL) or a vehicle control (saline).

-

Allow a 10-minute interval between doses, or until cardiovascular parameters have returned to a stable baseline.

-

4.4. Desensitization Protocol

To assess if this compound causes receptor desensitization in vivo, a challenge dose of a full agonist can be administered after the this compound dosing regimen.

-

Following the three cumulative doses of saline or this compound, administer a single bolus dose of [Pyr1]apelin-13 (e.g., 50 nmol).

-

Measure the cardiovascular response to [Pyr1]apelin-13.

-

Compare the response in this compound-pretreated animals to the response in saline-pretreated animals. A non-significant difference suggests a lack of receptor desensitization by this compound.

4.5. Data Acquisition and Analysis

-

Data Acquisition: Continuously record all hemodynamic parameters throughout the experiment using a suitable data acquisition system.

-

Statistical Analysis:

-

Express data as mean ± SEM.

-

Compare the cardiovascular responses at each dose of this compound to the corresponding time point in the saline-treated control group.

-

A Student's t-test or ANOVA followed by a post-hoc test can be used for statistical comparison. A p-value of < 0.05 is typically considered statistically significant.

-

4.6. Plasma Sample Analysis (Optional)

-

Sample Collection: At the end of the experiment, blood can be collected via cardiac puncture into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Analysis: The concentration of this compound in plasma samples can be determined using mass spectrometry to assess the pharmacokinetic profile of the compound. A study reported a mean plasma concentration of 25.4 ± 2.5 μM in rats treated with this compound.

References

Application Notes and Protocols for CMF019 in Cell Culture-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CMF019 is a potent and selective small molecule agonist for the apelin receptor (APJ), a G protein-coupled receptor (GPCR) implicated in cardiovascular homeostasis.[1][2] Notably, this compound acts as a biased agonist, preferentially activating the Gαi signaling pathway over the β-arrestin recruitment pathway.[3] This biased agonism is of significant interest for therapeutic applications, particularly in cardiovascular diseases such as pulmonary arterial hypertension (PAH), as it may offer beneficial effects while minimizing adverse effects associated with β-arrestin signaling.

These application notes provide detailed protocols for utilizing this compound in common cell culture-based assays to investigate its biological activity and signaling pathways.

Data Presentation

Table 1: Binding Affinity of this compound for the Apelin Receptor

| Species | Tissue/Cell Line | pKi (mean ± SEM) |

| Human | Left Ventricle Homogenate | 8.58 ± 0.04 |

| Rat | Whole Heart Homogenate | 8.49 ± 0.04 |

| Mouse | Whole Heart Homogenate | 8.71 ± 0.06 |

| Human | CHO cells expressing apelin receptor | 7.61 ± 0.14 |

Table 2: Functional Potency of this compound in Cell-Based Assays

| Assay | Agonist | pD2 (mean ± SEM) |

| Gαi Activation (cAMP inhibition) | This compound | 10.00 ± 0.13 |

| [Pyr¹]apelin-13 | 9.34 ± 0.15 | |

| β-arrestin Recruitment | This compound | 6.65 ± 0.15 |

| [Pyr¹]apelin-13 | 8.65 ± 0.10 | |

| Receptor Internalization | This compound | 6.16 ± 0.21 |

| [Pyr¹]apelin-13 | 9.28 ± 0.10 |

Table 3: Effect of this compound on Endothelial Cell Apoptosis

| Treatment | Condition | % Apoptotic Cells (Annexin V+/PI-) (mean ± SEM) |

| Control (EBM-2 + 2% FBS) | Untreated | - |

| TNFα (1.5 ng/ml) + CHX (20 µg/ml) | Apoptosis Induction | 19.54 ± 1.76 |

| TNFα + CHX + rhVEGF (10 ng/ml) | Positive Control | 11.59 ± 1.85 |

| TNFα + CHX + this compound (1 µM) | This compound Treatment | 5.66 ± 0.97 |

| TNFα + CHX + this compound (10 µM) | This compound Treatment | 4.38 ± 1.48 (not statistically significant) |

Signaling Pathway

The apelin receptor (APJ) can signal through two main pathways upon agonist binding: the Gαi protein-dependent pathway and the β-arrestin-dependent pathway. This compound demonstrates significant bias towards the Gαi pathway.

Caption: this compound biased signaling at the apelin receptor.

Experimental Protocols

1. Gαi Activation Assay (cAMP Inhibition)

This protocol is to determine the potency of this compound in activating the Gαi pathway, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.

-

Cell Line: CHO or HEK293 cells stably expressing the human apelin receptor.

-

Materials:

-

This compound

-

[Pyr¹]apelin-13 (as a reference agonist)

-

Forskolin (to stimulate cAMP production)

-

Cell culture medium (e.g., DMEM/F12)

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)

-

cAMP assay kit (e.g., HTRF, ELISA)

-

384-well white assay plates

-

-

Procedure:

-

Seed cells in assay plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound and [Pyr¹]apelin-13 in assay buffer.

-

Aspirate the culture medium and wash the cells with assay buffer.

-

Add the diluted compounds to the wells.

-

Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production. The optimal concentration of forskolin should be determined empirically (typically EC80).

-

Incubate the plate at 37°C for 30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

-

Plot the concentration-response curves and calculate the pD2 values.

-

2. β-arrestin Recruitment Assay

This assay measures the ability of this compound to induce the recruitment of β-arrestin to the apelin receptor.

-

Cell Line: U2OS or HEK293 cells co-expressing the human apelin receptor fused to a tag (e.g., Prolink) and β-arrestin fused to a complementary enzyme fragment (e.g., EA).

-

Materials:

-

This compound

-

[Pyr¹]apelin-13

-

Assay buffer

-

Substrate for the enzyme complementation assay (e.g., PathHunter assay)

-

White-walled, clear-bottom 384-well assay plates

-

-

Procedure:

-

Plate the cells in the assay plates and incubate overnight.

-

Prepare serial dilutions of this compound and [Pyr¹]apelin-13 in assay buffer.

-

Add the diluted compounds to the cells.

-

Incubate at 37°C for 90 minutes.

-

Add the detection reagents according to the assay kit manufacturer's protocol.

-

Incubate at room temperature for 60 minutes.

-

Measure the luminescence signal using a plate reader.

-

Plot the concentration-response curves and determine the pD2 values.

-

3. Endothelial Cell Apoptosis Rescue Assay

This protocol assesses the ability of this compound to protect human pulmonary artery endothelial cells (PAECs) from induced apoptosis.

-

Cell Line: Human Pulmonary Artery Endothelial Cells (PAECs).

-

Materials:

-

This compound (1 µM and 10 µM)

-

Recombinant human Vascular Endothelial Growth Factor (rhVEGF, 10 ng/ml) as a positive control.

-

Tumor Necrosis Factor-α (TNFα, 1.5 ng/ml)

-

Cycloheximide (CHX, 20 µg/ml)

-

Endothelial Growth Medium-2 (EGM-2) with 10% FBS.

-

Endothelial Basal Medium-2 (EBM-2) with 2% FBS.

-

Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit.

-

6-well tissue culture plates.

-

-

Procedure:

-

Seed PAECs in 6-well plates at a density of 200,000 cells/well in EGM-2 with 10% FBS and allow them to attach overnight.

-

The next day, wash the cells with PBS and replace the medium with EBM-2 containing 2% FBS.

-

To induce apoptosis, treat the cells with TNFα (1.5 ng/ml) and CHX (20 µg/ml) for 5 hours.

-

Following the 5-hour incubation, add this compound (1 µM or 10 µM) or rhVEGF (10 ng/ml) to the respective wells containing TNFα/CHX and incubate for a further 18 hours.

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS and resuspend them in 1X binding buffer.

-

Stain the cells with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Analyze the cells by flow cytometry to quantify the percentage of apoptotic (Annexin V+/PI-) cells.

-

Caption: Workflow for the endothelial cell apoptosis rescue assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. An Expedient Synthesis of CMF-019: (S)-5-Methyl-3-{1-(pentan-3-yl)-2- (thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid, a Potent Apelin Receptor (APJ) Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiac action of the first G protein biased small molecule apelin agonist - White Rose Research Online [eprints.whiterose.ac.uk]

Preparation of CMF019 Stock Solution for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of a stock solution of CMF019, a potent and selective small-molecule agonist for the apelin receptor. Accurate preparation of this stock solution is critical for ensuring reproducibility and reliability in downstream experiments investigating its therapeutic potential in areas such as cardiovascular disease.

This compound: Key Properties for Stock Solution Preparation

A summary of the essential chemical and physical properties of this compound is presented in the table below. This information is vital for accurate calculations and proper handling during the preparation of stock solutions.

| Property | Value | Source(s) |

| CAS Number | 1586787-08-7 | [1][2] |

| Molecular Formula | C25H33N3O3S | [1][2][3] |

| Molecular Weight | 455.62 g/mol | |

| Appearance | Solid powder | |

| Solubility | Soluble in DMSO |

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This is a commonly used concentration for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure:

-

Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before use. This prevents condensation from forming on the compound and in the solvent.

-

Weigh this compound: Carefully weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.556 mg of this compound.

-

Calculation:

-

Molarity (M) = moles of solute / Liters of solution

-

Moles = Molarity x Liters

-

Moles = 0.010 mol/L * 0.001 L = 0.00001 mol

-

Mass (g) = moles * Molecular Weight ( g/mol )

-

Mass (g) = 0.00001 mol * 455.62 g/mol = 0.004556 g = 4.556 mg

-

-

-

Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound powder. For a 10 mM solution, if you weighed 4.556 mg of this compound, you would add 1 mL of DMSO.

-

Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no solid particles remain.

-

Aliquot for Storage: To avoid repeated freeze-thaw cycles that can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Storage: Store the aliquoted stock solutions at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution is stable for up to 6 months; at -20°C, it is stable for up to 1 month.

Workflow for this compound Stock Solution Preparation

Caption: Workflow for preparing this compound stock solution.

Signaling Pathway of this compound